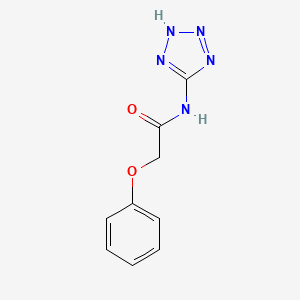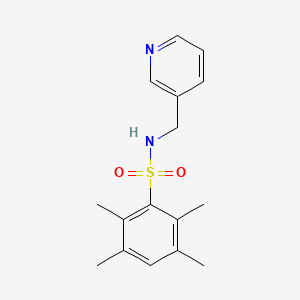![molecular formula C12H15N3S2 B5749990 5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5749990.png)
5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields such as medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of 5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have shown that this compound acts by inhibiting various enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine have been studied extensively. In vitro studies have shown that this compound has anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that this compound has potential therapeutic effects in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include its poor solubility in water and the need for optimization of the synthesis method to obtain high yields and purity.
Orientations Futures
There are several future directions for the study of 5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine. These include:
1. Further optimization of the synthesis method to obtain higher yields and purity.
2. Investigation of the mechanism of action of this compound in various disease models.
3. Development of new derivatives of this compound with improved potency and selectivity.
4. Investigation of the potential use of this compound as a pesticide in agriculture.
5. Investigation of the potential use of this compound in water treatment to remove heavy metals from contaminated water.
Conclusion:
In conclusion, 5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound has potential applications in various fields such as medicine, agriculture, and environmental science. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various disease models.
Méthodes De Synthèse
The synthesis of 5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine involves several steps. The first step involves the reaction of 4-isopropylbenzyl chloride with sodium sulfide to form 4-isopropylbenzyl sulfide. This is followed by the reaction of 4-isopropylbenzyl sulfide with thiosemicarbazide to form 5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine. The synthesis of this compound has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
5-[(4-isopropylbenzyl)thio]-1,3,4-thiadiazol-2-amine has been studied extensively for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. In environmental science, it has been studied for its potential use in water treatment due to its ability to remove heavy metals from contaminated water.
Propriétés
IUPAC Name |
5-[(4-propan-2-ylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-8(2)10-5-3-9(4-6-10)7-16-12-15-14-11(13)17-12/h3-6,8H,7H2,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHLDTGLWGLMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxybenzylidene]-4-morpholinamine](/img/structure/B5749910.png)
![2-[3-(2-furyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5749918.png)


![ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5749934.png)








![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5750006.png)